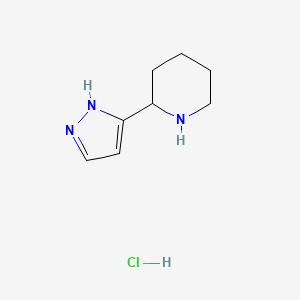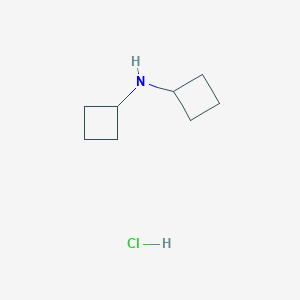
Dicyclobutylamine hydrochloride
Vue d'ensemble
Description
Dicyclobutylamine hydrochloride is a chemical compound with the molecular formula C8H16ClN . It’s a derivative of dicyclobutylamine, which is a compound that contains two cyclobutyl groups attached to an amine .
Molecular Structure Analysis
The molecular structure of dicyclobutylamine hydrochloride consists of eight carbon atoms, sixteen hydrogen atoms, one nitrogen atom, and one chlorine atom . The exact 3D conformation and bond angles would require more specific data or computational chemistry analysis .Applications De Recherche Scientifique
Treatment in Infantile Colic
Dicyclobutylamine hydrochloride has been studied for its effectiveness in treating infantile colic. A randomized, double-blind, placebo-controlled trial showed that dicyclobutylamine hydrochloride eliminated colic in a significant percentage of infants compared to placebo (Weissbluth, Christoffel, & Davis, 1984). Another study also investigated its efficacy, aiming to understand factors predicting treatment success (Hwang & Danielsson, 1985).
Electrochemical Investigation
A study focused on the electrochemical behavior of Dicyclobutylamine Hydrochloride on poly (Terbutaline Sulphate) modified carbon paste electrode, revealing enhanced sensitivity and low detection limits, suggesting its potential in electrochemical applications (MamathaG. & Deepak, 2015).
Antimicrobial Potential
Research has demonstrated the antimicrobial properties of dicyclobutylamine hydrochloride, particularly its rapid killing action against certain strains of Gram-positive bacteria and its protective efficacy in animal models challenged with bacterial strains (Karak et al., 2004).
Antimuscarinic and Antagonist Properties
A study evaluating dicyclobutylamine hydrochloride's properties in isolated human and rabbit bladder muscle suggested its potential usefulness in managing certain bladder conditions, demonstrating both competitive antimuscarinic and noncompetitive antagonist actions (Downie, Twiddy, & Awad, 1977).
Mécanisme D'action
Target of Action
Dicyclobutylamine hydrochloride, also known as Dicyclomine, primarily targets the muscarinic M1, M3, and M2 receptors . These receptors play a crucial role in the functioning of the smooth muscles, particularly those in the gastrointestinal tract .
Mode of Action
Dicyclomine achieves its action partially through direct antimuscarinic activity on the M1, M3, and M2 receptors . It also acts as a non-competitive inhibitor of histamine and bradykinin . This dual mechanism results in a direct action on the smooth muscle, leading to decreased strength of contractions seen in spasms of the ileum .
Biochemical Pathways
It is known that the compound’s antimuscarinic activity and its antagonism of histamine and bradykinin play a significant role in its therapeutic effects . These actions can influence various biochemical pathways, particularly those involving smooth muscle contraction and relaxation .
Pharmacokinetics
Dicyclomine is well absorbed orally and has a distribution volume of 3.65 L/kg . It undergoes extensive metabolism, and about 80% of the drug is excreted in the urine, with small amounts as unchanged drug . The onset of action is between 1 to 2 hours, and the duration of action is up to 4 hours . The elimination half-life is approximately 1.8 hours for the initial phase .
Result of Action
The primary result of Dicyclomine’s action is the relaxation of the smooth muscles of the intestines . This leads to a decrease in the strength of contractions seen in spasms of the ileum . As a result, it is used to treat conditions like functional bowel disorder and irritable bowel syndrome .
Propriétés
IUPAC Name |
N-cyclobutylcyclobutanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-3-7(4-1)9-8-5-2-6-8;/h7-9H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDLUJXWLUJJFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2CCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674187 | |
| Record name | N-Cyclobutylcyclobutanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclobutylamine hydrochloride | |
CAS RN |
90203-81-9 | |
| Record name | N-Cyclobutylcyclobutanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



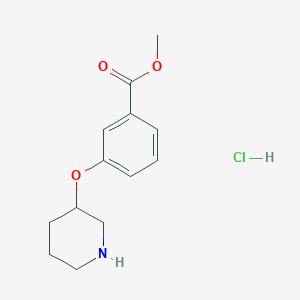

![3-[(2-Methylbenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1421150.png)
![3-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride](/img/structure/B1421151.png)
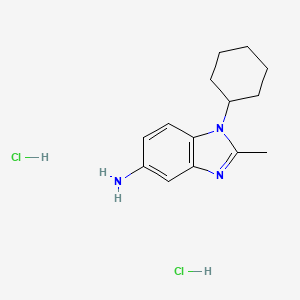
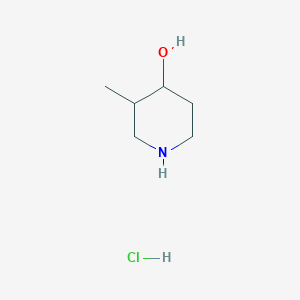
![6-Chloro-benzo[1,3]dioxol-5-ylamine hydrochloride](/img/structure/B1421154.png)
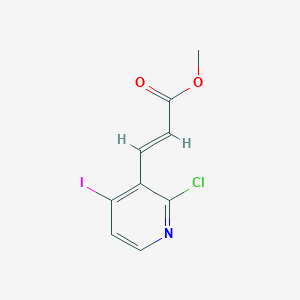

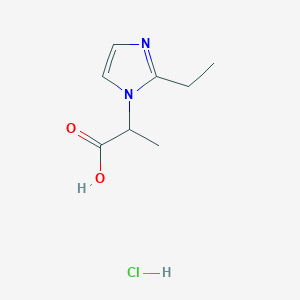
![2-[2-(4-Methoxy-phenyl)-ethyl]-piperidine hydrochloride](/img/structure/B1421159.png)
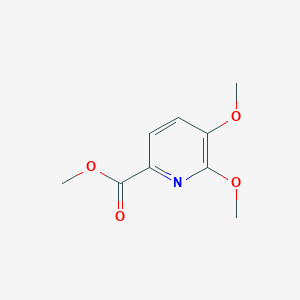
![4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride](/img/structure/B1421166.png)
